Urantide vs. [Pen5,Orn8]hU-II(4-11): Superior Binding Affinity and Antagonist Potency
In a direct head-to-head comparison, Urantide exhibited approximately 4- to 8-fold higher binding affinity and antagonist potency compared to its immediate structural precursor [Pen5,Orn8]hU-II(4-11) [1]. In radioligand binding assays using [125I]urotensin II on CHO/K1 cells expressing recombinant human UT receptors, Urantide displaced binding with pKi = 8.3 ± 0.04 (n = 4) versus pKi = 7.7 ± 0.05 (n = 4) for [Pen5,Orn8]hU-II(4-11) [1]. In the rat isolated thoracic aorta functional assay, Urantide competitively antagonized hU-II-induced contractions with pKB = 8.3 ± 0.09 (n = 12) versus pKB = 7.4 ± 0.06 (n = 12) for the comparator [1].
| Evidence Dimension | Receptor binding affinity (pKi) and functional antagonism (pKB) |
|---|---|
| Target Compound Data | pKi = 8.3 ± 0.04 (n = 4); pKB = 8.3 ± 0.09 (n = 12) |
| Comparator Or Baseline | [Pen5,Orn8]hU-II(4-11): pKi = 7.7 ± 0.05 (n = 4); pKB = 7.4 ± 0.06 (n = 12) |
| Quantified Difference | ΔpKi = +0.6 (~4-fold higher affinity); ΔpKB = +0.9 (~8-fold higher functional potency) |
| Conditions | CHO/K1 cells expressing recombinant human UT receptors (binding); rat isolated thoracic aorta (functional antagonism) |
Why This Matters
The D-Trp7 substitution in Urantide confers quantifiably superior receptor engagement and functional blockade, enabling lower experimental concentrations for equivalent UT receptor antagonism.
- [1] Patacchini R, Santicioli P, Giuliani S, Grieco P, Novellino E, Rovero P, Maggi CA. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. Br J Pharmacol. 2003 Dec;140(7):1155-1158. View Source
